Lateropyrone

Overview

Description

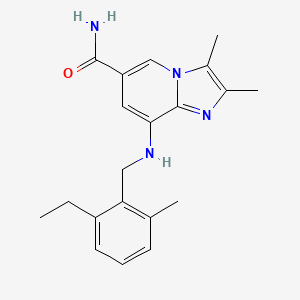

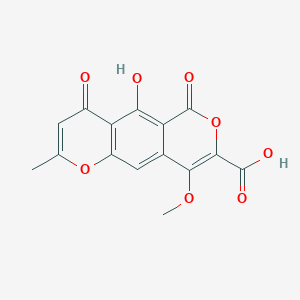

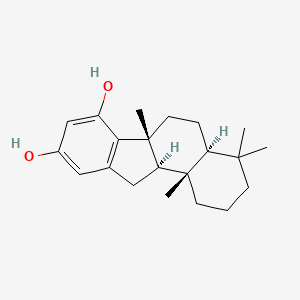

Lateropyrone is an unusual heterocyclic metabolite isolated from Fusarium avenaceum with antibacterial and antifungal activity . It is a tan solid and has a molecular formula of C15H10O8 .

Molecular Structure Analysis

Lateropyrone has a molecular weight of 318.2 . Its molecular structure is characterized by the presence of heterocyclic rings .Physical And Chemical Properties Analysis

Lateropyrone is a tan solid . It has a molecular weight of 318.2 and a molecular formula of C15H10O8 . It is soluble in DMF or DMSO, moderately soluble in methanol or ethanol, and has poor water solubility .Scientific Research Applications

Application in Microbiology and Mycology

- Summary of the Application : Lateropyrone is a fungal metabolite produced by Fusarium species . It has been found in freshly harvested and stored sugar beet crops in Europe . In a study, an extract of the endophytic fungus Fusarium acuminatum exhibited significant antimycobacterial activity against Mycobacterium tuberculosis when fermented in both malt extract and potato dextrose broths .

- Methods of Application or Experimental Procedures : The fungus Fusarium acuminatum was isolated from the Canadian medicinal plant Geum macrophyllum and fermented in both malt extract and potato dextrose broths . Bioassay guided fractionation revealed that lateropyrone was solely responsible for the bioactivity observed when the fungus was fermented in malt extract broth .

- Results or Outcomes : The study found that lateropyrone was solely responsible for the bioactivity observed when the fungus was fermented in malt extract broth . The antimycobacterial activity of the extract derived from the isolate fermented in potato dextrose broth was augmented by the presence of enniatins B, B1, and B4 in addition to lateropyrone .

Antibacterial and Antifungal Activity

- Summary of the Application : Lateropyrone is an unusual heterocyclic metabolite isolated from Fusarium avenaceum with antibacterial and antifungal activity . It has been independently characterised as Antibiotic Y and found to be an important metabolite marker for strains of F. avenaceum .

- Methods of Application or Experimental Procedures : Lateropyrone is soluble in DMF or DMSO, moderately soluble in methanol or ethanol, and has poor water solubility . The metabolite was independently characterised as Antibiotic Y and found to be an important metabolite marker for strains of F. avenaceum .

Antimycobacterial Activity

- Summary of the Application : Lateropyrone has been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis . This activity was observed when the endophytic fungus Fusarium acuminatum, from which Lateropyrone is derived, was fermented in both malt extract and potato dextrose broths .

- Methods of Application or Experimental Procedures : The endophytic fungus Fusarium acuminatum was isolated from the Canadian medicinal plant Geum macrophyllum and fermented in both malt extract and potato dextrose broths . Bioassay guided fractionation revealed that lateropyrone was solely responsible for the bioactivity observed when the fungus was fermented in malt extract broth .

- Results or Outcomes : The study found that lateropyrone was solely responsible for the bioactivity observed when the fungus was fermented in malt extract broth . The antimycobacterial activity of the extract derived from the isolate fermented in potato dextrose broth was augmented by the presence of enniatins B, B1, and B4 in addition to lateropyrone .

Safety And Hazards

properties

IUPAC Name |

methyl 5,9-dihydroxy-2-methyl-4,6-dioxopyrano[3,4-g]chromene-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O8/c1-5-3-7(16)10-8(22-5)4-6-9(12(10)18)14(19)23-13(11(6)17)15(20)21-2/h3-4,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQAILNRMPHAGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)OC(=C3O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239563 | |

| Record name | Avenacein Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lateropyrone | |

CAS RN |

93752-78-4 | |

| Record name | Avenacein Y | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093752784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avenacein Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide](/img/structure/B1666069.png)

![11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one](/img/structure/B1666070.png)

![5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B1666081.png)